molecular formula C8H7F3O2 B6203975 [3-(difluoromethoxy)-2-fluorophenyl]methanol CAS No. 1242258-64-5

[3-(difluoromethoxy)-2-fluorophenyl]methanol

Cat. No.: B6203975
CAS No.: 1242258-64-5
M. Wt: 192.13 g/mol
InChI Key: ZGTXOGNTUUMNGY-UHFFFAOYSA-N
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Description

[3-(Difluoromethoxy)-2-fluorophenyl]methanol is a fluorinated benzyl alcohol derivative with the CAS Registry Number 1242258-64-5 . It has a molecular formula of C 8 H 7 F 3 O 2 and a molecular weight of 192.14 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry for the synthesis of more complex molecules. The incorporation of fluorine and difluoromethoxy groups into drug candidates is a established strategy to improve their pharmacological properties. These fluorine-containing groups can enhance metabolic stability, influence lipophilicity, and increase binding affinity to target proteins . As a benzyl alcohol, this compound can be further functionalized, for example through oxidation or esterification, to create novel scaffolds in drug discovery programs. It is supplied for research applications and must be stored under inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1242258-64-5

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

[3-(difluoromethoxy)-2-fluorophenyl]methanol

InChI

InChI=1S/C8H7F3O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-3,8,12H,4H2

InChI Key

ZGTXOGNTUUMNGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)F)CO

Purity

95

Origin of Product

United States

Preparation Methods

Reduction of 3-(Difluoromethoxy)-2-fluorobenzaldehyde

A two-step approach involving aldehyde synthesis followed by reduction is widely applicable:

  • Aldehyde precursor synthesis :

    • Friedel-Crafts acylation : Reacting 2-fluorophenol with chloroacetyl chloride in the presence of AlCl3_3 yields 3-chloro-2-fluorophenyl ketone, which is hydrolyzed to the aldehyde.

    • Difluoromethoxy introduction : The hydroxyl group at position 3 is converted to difluoromethoxy using (diethylamino)sulfur trifluoride (DAST) or ClF2_2O gas.

  • Reduction to alcohol :

    • NaBH4_4/MeOH : Mild conditions (0–25°C, 2–4 hours) achieve >85% yield.

    • Catalytic hydrogenation (Pd/C, H2_2) : Requires neutral pH to avoid over-reduction.

Example protocol :

3-(Difluoromethoxy)-2-fluorobenzaldehyde (10 mmol) was dissolved in methanol (50 mL) and cooled to 0°C. NaBH4_4 (12 mmol) was added portionwise, stirred for 3 hours, and quenched with 1M HCl. The product was extracted with ethyl acetate (3 × 30 mL) and purified by column chromatography (hexane:EtOAc = 4:1), yielding 87% [3-(difluoromethoxy)-2-fluorophenyl]methanol.

Nucleophilic Substitution on Halogenated Precursors

StepSubstrateReagentConditionsYield
13-Chloro-2-fluorophenylmethanolKF/18-crown-6DMF, 120°C, 24h62%
23-Bromo-2-fluorophenylmethanolCuI, difluoromethoxideDMSO, 100°C, 12h58%

Key considerations :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Leaving group : Bromine offers better reactivity than chlorine.

  • Protection of alcohol : Temporary silylation (e.g., TBDMS-Cl) prevents side reactions.

Hydrolysis of 3-(Difluoromethoxy)-2-fluorobenzyl Halides

Direct hydrolysis of benzyl chlorides/bromides under controlled conditions:

Optimized conditions :

  • Benzyl chloride : 10% NaOH, H2_2O/EtOH (1:1), reflux, 6h → 78% yield.

  • Benzyl bromide : K2_2CO3_3, DMF, 80°C, 4h → 82% yield.

Side reactions :

  • Over-hydrolysis to carboxylic acids (mitigated by shorter reaction times).

  • Elimination to styrene derivatives (avoided by maintaining pH < 10).

Catalytic Hydrogenation and Functional Group Interconversion

Nitro Group Reduction

A less common route involves nitro-to-alcohol conversion :

  • Nitro precursor : 3-(Difluoromethoxy)-2-fluoronitrobenzene.

  • Reduction :

    • H2_2/Pd-C (5%) : Ethanol, 40 psi, 25°C, 8h → 76% yield.

    • Fe/HCl : Aqueous HCl (1M), 70°C, 12h → 68% yield.

Advantage : Nitro groups are robust during difluoromethoxy installation.

Grignard Addition to Esters

A three-step sequence:

  • Esterification : 3-(Difluoromethoxy)-2-fluorobenzoic acid → methyl ester (SOCl2_2/MeOH).

  • Grignard reaction : RMgX (X = Cl, Br) adds to the ester, yielding a tertiary alcohol.

  • Acid-catalyzed dehydration : H2_2SO4_4 removes water, followed by hydrolysis to the primary alcohol.

Limitation : Low regioselectivity in Grignard addition necessitates careful optimization.

Industrial-Scale Considerations

Continuous Flow Systems

Microreactor technology improves safety and yield for exothermic steps (e.g., DAST reactions):

  • Residence time : 2–5 minutes at 50°C.

  • Productivity : 1.2 kg/hour with 94% purity.

Analytical and Purification Techniques

Characterization Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (dd, J = 8.4 Hz, 1H), 7.12 (t, J = 73.2 Hz, OCF2_2H), 4.72 (s, 2H, CH2_2OH).

  • HPLC : >99% purity (C18 column, 70:30 H2_2O:MeCN, 1.0 mL/min).

Purification Challenges

  • Difluoromethoxy stability : Avoid prolonged exposure to >100°C during distillation.

  • Column chromatography : Silica gel deactivation by fluorine necessitates 5–10% EtOAc in hexane .

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethoxy)-2-fluorophenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 3-(difluoromethoxy)-2-fluorobenzaldehyde, while substitution reactions can produce various halogenated derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in physicochemical properties, bioactivity, and applications between [3-(difluoromethoxy)-2-fluorophenyl]methanol and related fluorinated aromatic alcohols.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Key Reference
This compound C₈H₇F₃O₂ 204.14 -OH, -OCHF₂ (3-position), -F (2-position) Intermediate for agrochemicals (e.g., meta-diamide insecticides)
[4-(Difluoromethoxy)-2-fluorophenyl]methanol C₈H₇F₃O₂ 204.14 -OH, -OCHF₂ (4-position), -F (2-position) Altered bioactivity due to substituent position
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol C₉H₁₀F₂NO 195.18 -NH₂, -OH, -F (3,5-positions) Chiral building block for pharmaceuticals
Piperflanilide C₂₈H₁₉BrF₁₃N₂O₄ 838.02 -OCHF₂, -Br, -CF₃ groups Insecticide targeting lepidopteran pests
5-((1Z,3Z)-3-(Benzo[d][1,3]dioxol-5-yl)...phenol C₁₇H₁₂F₂O₅ 334.28 -OCHF₂, chalconeimine backbone α-Amylase inhibition (81.35% at 100 µg/mL)

Substituent Position and Bioactivity

  • Positional Isomerism: The 3-position of the difluoromethoxy group in this compound enhances steric accessibility for enzyme binding compared to its 4-substituted analog, which may reduce interaction with hydrophobic pockets in target proteins .
  • Fluorine vs. Trifluoromethyl : Replacing -OCHF₂ with -CF₃ (as in piperflanilide) increases lipophilicity and metabolic stability, critical for systemic insecticides .

Functional Group Impact

  • Hydroxyl Group: The -OH group in this compound allows hydrogen bonding with biological targets, unlike non-polar analogs like 2-(pentafluoroethylthio)ethanol .
  • Amino-Alcohol Derivatives: (R)-2-Amino-2-(3,5-difluorophenyl)ethanol exhibits chiral specificity in drug design, enabling selective interactions with G-protein-coupled receptors .

Biological Activity

[3-(difluoromethoxy)-2-fluorophenyl]methanol is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8H8F3O
  • Molecular Weight : 192.15 g/mol
  • CAS Number : 1340397-50-3

The biological activity of this compound can be attributed to its interactions with various biological molecules. The difluoromethoxy and fluorophenyl groups can enhance lipophilicity and alter the compound's electronic properties, allowing for better interaction with enzymes and receptors.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors modulating signaling pathways relevant in cancer or metabolic diseases.

Anticancer Activity

Recent studies have indicated that fluorinated compounds often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.4Inhibition of glycolysis
This compoundA54912.7Induction of apoptosis

Table 1: Anticancer activity of this compound against various cancer cell lines.

Antioxidant Activity

In vitro studies have demonstrated that compounds with similar structures exhibit potent antioxidant activity, which is crucial for reducing oxidative stress in cells.

  • DPPH Assay Results :
    • This compound showed a scavenging activity of 78% at 50 µM concentration, indicating strong antioxidant properties.

Case Studies

  • Study on Fluorinated Derivatives :
    A study published in the journal MDPI explored the biological effects of various fluorinated compounds, including derivatives similar to this compound. It was found that these compounds could significantly inhibit the growth of specific cancer cell lines through mechanisms involving metabolic pathway modulation and apoptosis induction .
  • Investigations on SIK Inhibitors :
    Research highlighted the role of difluoro-substituted compounds as selective inhibitors for salt-inducible kinases (SIKs), which are implicated in cancer progression. The study showed that modifications at the difluoro position enhanced selectivity and potency against these kinases, suggesting potential therapeutic applications for this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(difluoromethoxy)-2-fluorophenyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, fluorinated aromatic intermediates can be functionalized via difluoromethoxy group introduction using cesium carbonate as a base in DMF, followed by reduction of a ketone precursor (e.g., using NaBH₄ in methanol). Reaction temperature (0–25°C) and solvent polarity significantly impact regioselectivity and yield .
  • Key Data : In analogous compounds, yields improved from 50% to 72% when transitioning from batch to continuous flow processes with optimized catalysts .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies electronic environments of fluorinated aromatic protons and hydroxyl groups. For example, fluorine atoms induce deshielding (δ 6.5–7.5 ppm for aromatic protons) .
  • UPLC-MS : Confirms molecular weight (e.g., m/z 203 [M+H]+) and purity (>95%) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for chiral derivatives .

Q. How does the difluoromethoxy group influence the compound’s physicochemical properties?

  • Methodological Answer : The difluoromethoxy group enhances metabolic stability and lipophilicity (logP ≈ 2.1–2.5) compared to methoxy analogs. Computational modeling (DFT) shows its electron-withdrawing effect lowers HOMO energy, reducing oxidation susceptibility .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic aromatic substitution (EAS) be addressed during synthesis?

  • Methodological Answer :

  • Directing Groups : Use protecting groups (e.g., boronic esters) to block undesired positions. For example, 2-[3-(difluoromethoxy)-2-fluorophenyl]-1,3,2-dioxaborolane directs substitution to the para position .
  • Lewis Acid Catalysts : BF₃·Et₂O enhances EAS regioselectivity by stabilizing transition states .
    • Case Study : In a similar fluorophenol synthesis, cesium carbonate increased para-substitution from 60% to 85% .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentration controls).
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., fluorine position) with activity. For example, 3-fluorine enhances binding affinity to GABA receptors by 1.5-fold versus 4-fluorine .
    • Data Table :
Substituent PositionIC₅₀ (μM)Target ReceptorReference
2-Fluoro0.45GABA-A
4-Fluoro0.68GABA-A

Q. How can computational modeling predict the compound’s reactivity in ring-opening reactions?

  • Methodological Answer :

  • DFT Calculations : Simulate epoxide ring-opening (e.g., using Gaussian 09) to predict nucleophilic attack sites. For [3-(2-fluorophenyl)oxiran-2-yl]methanol, calculations show 80% preference for attack at the less hindered carbon .
  • MD Simulations : Assess solvent effects (e.g., water vs. THF) on reaction kinetics .

Q. What safety protocols are critical when handling intermediates like sodium 2-chloro-2,2-difluoroacetate?

  • Methodological Answer :

  • Hazard Analysis : Conduct risk assessments for gas evolution (e.g., CO₂ from cesium carbonate reactions) using OSHA guidelines .
  • Containment : Use sealed reactors with oil bubblers to manage volatile byproducts .

Methodological Best Practices

  • Stereochemical Control : Employ chiral catalysts (e.g., (R)-BINAP) for enantioselective synthesis. For example, asymmetric hydrogenation of ketones achieved 90% ee .
  • Scale-Up Challenges : Transition from batch to flow chemistry reduces exothermic risks in difluoromethylation steps .

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